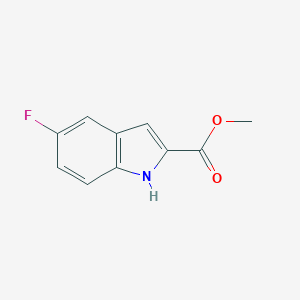

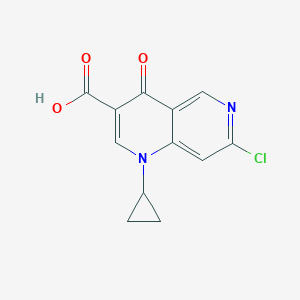

methyl 5-fluoro-1H-indole-2-carboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of methyl 5-fluoro-1H-indole-2-carboxylate and its derivatives involves multiple steps, including esterification, cyclization, and fluorination processes. For instance, robust synthesis techniques have been developed for its derivatives, such as methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, through a five-step synthesis involving Boc protection, regioselective iodination, and esterification processes (Mayes et al., 2010).

Molecular Structure Analysis

Detailed spectroscopic and computational studies have been conducted on similar compounds to understand their molecular structure. For example, methyl 5-methoxy-1H-indole-2-carboxylate has been characterized using FT-IR, FT-Raman, and NMR spectroscopy, revealing insights into its electronic nature, vibrational modes, and molecular electrostatic potential (Almutairi et al., 2017).

Chemical Reactions and Properties

The reactivity and chemical properties of methyl 5-fluoro-1H-indole-2-carboxylate derivatives are of particular interest. Studies have explored its participation in various chemical reactions, such as the formation of 5H-pyrimido[5,4-b]indole derivatives through reactions with aryl isocyanates and isothiocyanates, showcasing its versatility as a chemical building block (Shestakov et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Applications :

- A robust synthesis method for methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a related compound, was developed as a key intermediate in the preparation of phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase (Mayes et al., 2010).

Anticancer Properties :

- A study on the synthesis of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acids derivatives, including 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester, revealed significant antimitotic activity at micromolar and submicromolar concentrations (Kryshchyshyn-Dylevych et al., 2020).

- Novel indole-thiazolidinone hybrid structures, including 5-fluoro-3-formyl-1H-indole-2-carboxylic acid methyl ester, showed promising anticancer activity in vitro against various cancer cell lines (Kryshchyshyn-Dylevych et al., 2021).

Antiviral Activity :

- Research on substituted 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives, including ethyl 5-hyroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylate, indicated significant antiviral activity against influenza viruses (Ivachtchenko et al., 2015).

Fluorescence and Optical Studies :

- A study on methyl 5-methoxy-1H-indole-2-carboxylate, a compound structurally similar to methyl 5-fluoro-1H-indole-2-carboxylate, involved characterization using various spectroscopic techniques and computational studies. This highlighted its potential as a precursor to biologically active molecules (Almutairi et al., 2017).

Serotonin Uptake Inhibitors :

- Research on new indole derivatives, including 5-fluoro-3-[(4-piperidinyl)methyl]indole, demonstrated their potential as serotonin uptake inhibitors. This is significant for developing treatments for depression and other neurological disorders (Malleron et al., 1993).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337+P313 (If eye irritation persists: Get medical advice/attention) .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 5-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZGGDBUGGJROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406450 | |

| Record name | methyl 5-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-fluoro-1H-indole-2-carboxylate | |

CAS RN |

167631-84-7 | |

| Record name | methyl 5-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

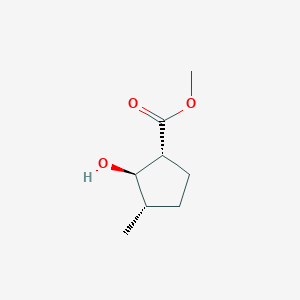

![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)

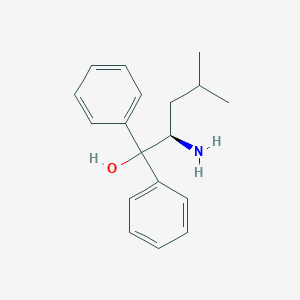

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)

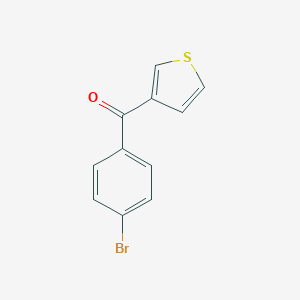

![2-[4-(Trifluoromethoxy)phenoxy]propanoic acid](/img/structure/B69374.png)

![Carbamic acid, (2-hydroxy-1-methylbutyl)-, 1,1-dimethylethyl ester, [R-(R*,S*)]-](/img/structure/B69376.png)